molecular formula C18H23N5O4 B7774102 MFCD05703335

MFCD05703335

Cat. No.: B7774102
M. Wt: 373.4 g/mol
InChI Key: NISNMBWYYNCYII-UHFFFAOYSA-N
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Description

Based on analogous compounds within the same MDL series (e.g., MFCD00039227, MFCD07186391), it is inferred to belong to a class of fluorinated or heterocyclic organic compounds. Such compounds are often utilized in pharmaceutical research, agrochemicals, or material science due to their unique physicochemical properties, such as high stability, bioavailability, and reactivity .

Key inferred properties (based on structurally similar compounds):

  • Functional groups: Likely contains trifluoromethyl, ketone, or indole moieties.
  • Molecular weight: Estimated 180–250 g/mol (comparable to C10H9F3O or C10H8ClNO derivatives) .
  • Applications: Potential use as intermediates in drug synthesis or catalysts in organic reactions.

Properties

IUPAC Name

8-(2-hydroxypropylamino)-7-[2-(4-methoxyphenyl)ethyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-11(24)10-19-17-20-15-14(16(25)21-18(26)22(15)2)23(17)9-8-12-4-6-13(27-3)7-5-12/h4-7,11,24H,8-10H2,1-3H3,(H,19,20)(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISNMBWYYNCYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC2=C(N1CCC3=CC=C(C=C3)OC)C(=O)NC(=O)N2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD05703335 typically involves multi-step organic reactions. The process begins with the preparation of the core purine structure, followed by the introduction of the hydroxypropyl and methoxyphenyl groups through selective functionalization reactions. Common reagents used in these steps include alkylating agents, protecting groups, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality. Reaction conditions are carefully controlled to minimize by-products and ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

MFCD05703335 undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Halogenating agents or nucleophiles are employed to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, altering the compound’s chemical properties.

Scientific Research Applications

MFCD05703335 has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD05703335 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Compound A: 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5, MFCD00039227)

Structural Similarity : Shares a trifluoromethyl-substituted aromatic ring and ketone group with MFCD05703335 .

Property This compound (Inferred) Compound A
Molecular Formula C10H9F3O (hypothetical) C10H6F6O
Molecular Weight ~202 g/mol 232.15 g/mol
Boiling Point Not reported 215–217°C
Solubility Moderate in organic solvents 0.687 mg/mL in water
Bioavailability Score 0.55 (estimated) 0.55
Key Application Pharmaceutical intermediates Agrochemical synthesis

Synthesis: Compound A is synthesized via condensation of 3,5-bis(trifluoromethyl)acetophenone with hydrazine derivatives, followed by purification via column chromatography .

Advantages Over this compound :

  • Higher thermal stability due to dual trifluoromethyl groups.
  • Enhanced electrophilicity for nucleophilic substitution reactions.

Limitations :

  • Lower aqueous solubility compared to non-fluorinated analogs .

Compound B: 5-Chloro-3-methyl-1H-indole-2-carbaldehyde (CAS 57335-86-1, MFCD07186391)

Structural Similarity : Contains an indole core, a common feature in bioactive molecules, suggesting this compound may also exhibit heterocyclic reactivity .

Property This compound (Inferred) Compound B
Molecular Formula C10H8ClNO (hypothetical) C10H8ClNO
Molecular Weight ~193.63 g/mol 193.63 g/mol
Log S (ESOL) -2.47 (estimated) -2.63
GI Absorption High High
Key Application Catalyst in organic synthesis Anticancer agent development

Synthesis : Compound B is prepared via Vilsmeier-Haack reaction of 2-methyl-5-chloroindole with POCl3 and DMF, yielding a formylated product with 85% efficiency .

Advantages Over this compound :

  • Strong electron-withdrawing groups enhance reactivity in cross-coupling reactions.
  • Demonstrated cytotoxicity against cancer cell lines.

Limitations :

  • Requires stringent reaction conditions (e.g., anhydrous DMF, controlled temperature) .

Research Findings and Trends

  • Fluorinated Compounds: Compounds like MFCD00039227 (Compound A) exhibit superior metabolic stability compared to non-fluorinated analogs, making them ideal for prolonged drug action .
  • Heterocyclic Derivatives : Indole-based compounds (e.g., Compound B) show promise in oncology due to their ability to intercalate DNA or inhibit kinases .
  • Synthetic Accessibility : this compound’s hypothetical synthesis could leverage green chemistry principles, such as using ionic liquids or recyclable catalysts, to improve yield and sustainability .

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